Alpha-Glucosidase Inhibition: Comparative Potency Against Acarbose
Siraitic Acid B inhibits α-glucosidase, a key enzyme in carbohydrate metabolism, with an IC50 of approximately 1034.53 μM . This is less potent than the clinical comparator acarbose (IC50 38.2 μM [1]), positioning Siraitic Acid B as a tool compound for studying less potent, natural α-glucosidase inhibitors rather than as a direct therapeutic candidate.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | ≈1034.53 μM |
| Comparator Or Baseline | Acarbose: 38.2 μM |
| Quantified Difference | Siraitic Acid B is approximately 27-fold less potent than acarbose in this assay. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This data clarifies that Siraitic Acid B is not a potent α-glucosidase inhibitor, guiding procurement decisions away from expecting clinical-grade efficacy and toward exploratory research applications.
- [1] Kazmi, M., et al. (2018). A new entry into the portfolio of α-glucosidase inhibitors as ... ScienceDirect. IC50 of acarbose reported as 38.2 µM. View Source
